molecular formula C7H10F2OS B13296948 2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde

2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde

Cat. No.: B13296948
M. Wt: 180.22 g/mol
InChI Key: BNWZHWVBRGRJRO-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde is a fluorinated compound with a molecular weight of 180.22 g/mol. This compound is known for its unique reactivity and selectivity, making it valuable in advanced research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde can be achieved through various methods. One common approach involves the reaction of thiolane derivatives with difluoroethyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high purity and yield. Quality control measures, such as NMR, HPLC, LC-MS, and UPLC, are employed to verify the compound’s integrity .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to participate in unique chemical reactions, influencing various biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Difluoroethyl)thiolane-2-carbaldehyde stands out due to its specific thiolane ring structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications .

Properties

Molecular Formula

C7H10F2OS

Molecular Weight

180.22 g/mol

IUPAC Name

2-(2,2-difluoroethyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C7H10F2OS/c8-6(9)4-7(5-10)2-1-3-11-7/h5-6H,1-4H2

InChI Key

BNWZHWVBRGRJRO-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(CC(F)F)C=O

Origin of Product

United States

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